molecular formula C11H14O3 B13071881 2-Cyclopropanecarbonylcycloheptane-1,3-dione

2-Cyclopropanecarbonylcycloheptane-1,3-dione

Cat. No.: B13071881
M. Wt: 194.23 g/mol
InChI Key: LBPSDLMWRXABHG-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonylcycloheptane-1,3-dione is a chemical compound with the molecular formula C11H14O3 It is a derivative of cycloheptane-1,3-dione, featuring a cyclopropane ring attached to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonylcycloheptane-1,3-dione typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane. This reaction is carried out under controlled conditions to ensure the stereoselective formation of the desired product . The reaction conditions often include the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonylcycloheptane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-Cyclopropanecarbonylcycloheptane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Cyclopropanecarbonylcycloheptane-1,3-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropanecarbonylcycloheptane-1,3-dione is unique due to its seven-membered ring structure and the presence of a cyclopropane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)cycloheptane-1,3-dione

InChI

InChI=1S/C11H14O3/c12-8-3-1-2-4-9(13)10(8)11(14)7-5-6-7/h7,10H,1-6H2

InChI Key

LBPSDLMWRXABHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C(=O)C1)C(=O)C2CC2

Origin of Product

United States

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